Welcome to the BenchChem Online Store!
molecular formula C6H6ClFN2 B125647 4-Chloro-6-ethyl-5-fluoropyrimidine CAS No. 137234-74-3

4-Chloro-6-ethyl-5-fluoropyrimidine

Cat. No. B125647
M. Wt: 160.58 g/mol
InChI Key: LKTGVRWVTAJGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08263769B2

Procedure details

78.24 ml of triethylamine was added to a solution prepared by dissolving 80 g of 6-ethyl-5-fluoro-4-hydroxypyrimidine in 240 ml of dichloromethane, and 57.4 ml of phosphorus oxychloride was slowly added thereto over 30 min. The resulting solution was refluxed for 5 hours to complete the reaction, and cooled to room temperature. Then, 352 ml of 3N HCl was added thereto while maintaining the temperature at below 20° C. The resulting aqueous mixture was extracted with 100 ml of dichloromethane. The organic layer was washed with 100 ml of water, was dried over magnesium sulfate, and concentrated under a reduced pressure to obtain the title compound as an oil (85.9 g, yield: 95%).
Quantity
78.24 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Two
Quantity
57.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
352 mL
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH2:8]([C:10]1[N:15]=[CH:14][N:13]=[C:12](O)[C:11]=1[F:17])[CH3:9].[ClH:18]>ClCCl.P(Cl)(Cl)(Cl)=O>[Cl:18][C:12]1[C:11]([F:17])=[C:10]([CH2:8][CH3:9])[N:15]=[CH:14][N:13]=1

Inputs

Step One
Name
Quantity
78.24 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
C(C)C1=C(C(=NC=N1)O)F
Name
Quantity
240 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
57.4 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
352 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
was slowly added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at below 20° C
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous mixture was extracted with 100 ml of dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=NC(=C1F)CC
Measurements
Type Value Analysis
AMOUNT: MASS 85.9 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.